molecular formula C19H12N2O2 B1365795 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid CAS No. 744207-11-2

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid

Cat. No.: B1365795
CAS No.: 744207-11-2
M. Wt: 300.3 g/mol
InChI Key: LCYJXEOHLAEURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid is a nitrogen-containing aromatic heterocycle. This compound is part of the indolocarbazole family, known for its unique structural properties and potential applications in various scientific fields. The indolocarbazole scaffold is characterized by a fused ring system that includes indole and carbazole units, which contribute to its stability and reactivity.

Biochemical Analysis

Biochemical Properties

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . This interaction can lead to the modulation of gene expression and influence various cellular processes. Additionally, this compound can inhibit certain kinases, thereby affecting signal transduction pathways .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the AhR can lead to changes in the expression of genes involved in xenobiotic metabolism, cell cycle regulation, and apoptosis . Furthermore, this compound has been observed to induce oxidative stress in certain cell types, which can lead to cell death or adaptation responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the AhR, leading to the translocation of this receptor to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). Additionally, this compound can inhibit kinases such as protein kinase C (PKC), affecting various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat . Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adaptive responses over time . In vitro studies have demonstrated that the compound can maintain its activity for extended periods, although its potency may decrease with time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can modulate gene expression and cellular signaling without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage is required to elicit a biological response, and exceeding this threshold can lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which hydroxylate the compound, making it more water-soluble and easier to excrete . This metabolism can also lead to the formation of reactive intermediates that can interact with cellular macromolecules, potentially leading to toxicity . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the nucleus, where it exerts its biological effects . The compound’s distribution can be influenced by factors such as its lipophilicity and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the nucleus, where it interacts with the AhR and other nuclear receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The compound’s activity can be influenced by its localization, as it needs to be in the right cellular compartment to interact with its target molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 5,11-dihydroindolo[3,2-b]carbazole involves the condensation of indole with aromatic aldehydes in the presence of hydroiodic acid as a catalyst. This reaction is followed by oxidation using iodine to yield the desired product . Another method involves the use of triethyl orthoformate and concentrated sulfuric acid to facilitate the formation of the indolocarbazole core .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine, ferric chloride

    Reduction: Zinc powder, hydrochloric acid

    Substitution: Acetyl nitrate, bromine

Major Products Formed

    Oxidation: Oxidized indolocarbazole derivatives

    Reduction: Amino-substituted indolocarbazole derivatives

    Substitution: Nitro and bromo-substituted indolocarbazole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its solubility and reactivity compared to other indolocarbazole derivatives. This functional group also allows for further chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

5,11-dihydroindolo[3,2-b]carbazole-12-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2/c22-19(23)17-16-11-6-2-4-8-14(11)20-15(16)9-12-10-5-1-3-7-13(10)21-18(12)17/h1-9,20-21H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYJXEOHLAEURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460310
Record name 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744207-11-2
Record name 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid
Reactant of Route 2
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid
Reactant of Route 3
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid
Reactant of Route 5
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid
Reactant of Route 6
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.